molecular formula C11H9NO3 B1281353 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 67984-94-5

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B1281353
CAS RN: 67984-94-5
M. Wt: 203.19 g/mol
InChI Key: DFNCYDFCUVAFDG-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a keto group at the second position and a carboxylic acid group at the third position of the dihydroquinoline ring. This compound is structurally related to various other quinoline derivatives that have been studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 1,2-dihydroquinoline-3-carboxylic acid derivatives can be achieved through the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide, which proceeds efficiently in alcoholic solvents, particularly tert-butyl alcohol . Another method involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids to obtain methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . These methods highlight the versatility of synthetic approaches to quinoline derivatives.

Molecular Structure Analysis

The molecular and crystal structures of quinoline derivatives have been extensively studied. For instance, the crystal structures of five cocrystals/salts assembled from 2-methylquinoline with various carboxylic acids have been characterized by X-ray diffraction analysis, revealing the importance of hydrogen bonding interactions in structure formation . Similarly, the molecular and crystal structures of alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates have been examined by single crystal X-ray crystallography, providing insights into the closest contacts between active atoms .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. For example, the gas phase reaction of substituted isoquinolines to carboxylic acids has been observed in mass spectrometric studies, indicating the formation of carboxylic acids after collisional activation . Additionally, thionyl chloride-induced conversion of 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acids can lead to highly functionalized thieno[3,4-b]quinoline derivatives, showcasing the reactivity of these compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have been tested, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been performed, highlighting the potential for further functionalization of these compounds . Additionally, the derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared and characterized, providing a comprehensive understanding of their properties .

Scientific Research Applications

Anticancer Applications

One of the prominent applications of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives is in anticancer research. For instance, a study synthesized new derivatives of this compound and tested their effects against breast cancer MCF-7 cell lines. Some of these compounds exhibited significant anticancer activity, providing a potential avenue for developing new anticancer drugs (Gaber et al., 2021).

Chemical Synthesis and Hydrolysis Studies

The chemical properties and reactions of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been extensively studied. For instance, research into the hydrolysis of its nitrile moiety has been conducted, which provides insights into its chemical behavior and potential applications in different chemical reactions (Basafa et al., 2021).

Antibacterial Properties

This compound has also been studied for its antibacterial properties. A study from 1981 investigated 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid, a broad antibacterial agent, for its potential in treating systemic infections (Goueffon et al., 1981).

Antihypoxic and Diuretic Activities

The compound has been explored for its potential antihypoxic and diuretic activities. A study synthesized derivatives with high antihypoxic effects and identified them as potentially nontoxic substances suitable for pharmacological testing (Ukrainets et al., 2014). Another research effort focused on synthesizing anilides of this compound as potential diuretic agents (Ukrainets et al., 2008).

properties

IUPAC Name

1-methyl-2-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCYDFCUVAFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497219
Record name 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS RN

67984-94-5
Record name 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.4 g (10.4 mmol) of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate was dissolved in 1,4-dioxane (50 mL), and 0.65 g (15 mmol) of lithium hydroxide monohydrate and 10 mL of water were added to the solution at room temperature. The resulting mixture was stirred for 24 hours at room temperature. The reaction mixture was poured into an aqueous solution of sodium hydrogen carbonate, and the mixture was washed with ethyl acetate. The aqueous phase was acidified with citric acid, and then the mixture was extracted with chloroform. The organic phase was washed with water, dried, and concentrated. The residue thus obtained was washed with ethyl acetate, and thus 2.02 g (yield: 96%) of the title compound was obtained as light yellow crystals.
Name
ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Sechi, G Rizzi, A Bacchi, M Carcelli… - Bioorganic & medicinal …, 2009 - Elsevier
Previously, we discovered linomide analogues as novel HIV-1 integrase (IN) inhibitors. Here, to make possible structure–activity relationships, we report on the design and synthesis of …
Number of citations: 77 www.sciencedirect.com
IV Ukrainets, AA Tkach, LY Yang - Chemistry of heterocyclic compounds, 2009 - Springer
A synthesis and study of the spatial structure of 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline have been carried. 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids [1-(4-…
Number of citations: 19 link.springer.com
S Banu, R Bollu, R Bantu, L Nagarapu… - European Journal of …, 2017 - Elsevier
A new series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids 8a-l have been designed and synthesized using peptide coupling agents with substituted N-…
Number of citations: 27 www.sciencedirect.com
IV Ukrainets, AA Tkach, LV Sidorenko… - Chemistry of …, 2006 - Springer
R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides have been prepared. It has been shown experimentally that these compounds are brominated by molecular bromine …
Number of citations: 8 link.springer.com
SV Shishkina, OV Shishkin, IV Ukrainets… - … Section E: Structure …, 2005 - scripts.iucr.org
An X-ray diffraction study of the title compound, C13H15NO4, has demonstrated that the formation of intramolecular O—H⋯O=C hydrogen bonds leads to the lengthening of the …
Number of citations: 3 scripts.iucr.org
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com
Z Cheng, Y Zhang, W Fu - European Journal of Medicinal Chemistry, 2010 - Elsevier
QSAR studies have been carried out on carboxylic acid derivatives as HIV-1 Integrase inhibitors using 3D-MoRSE (3D-Molecular Representation of Structure based on Electron …
Number of citations: 38 www.sciencedirect.com
F Mesiti, A Gaspar, D Chavarria, A Maruca… - Journal of Medicinal …, 2021 - ACS Publications
Chromone-3-phenylcarboxamides (Crom-1 and Crom-2) were identified as potent, selective, and reversible inhibitors of human monoamine oxidase B (hMAO-B). Since they exhibit …
Number of citations: 8 pubs.acs.org
VT Sathe - 2010 - search.proquest.com
The condensation of substituted amine with two equivalents of diethylmalonate gave N-substituted pyranoquiolone. These were hydrolyzed in alkaline media to get N–substituted 3-…
Number of citations: 0 search.proquest.com
BA Subhasrao - 2010 - search.proquest.com
The cyclocondensation of diphenylamine/N-methylaniline with diethylmalonate gave 4-hydroxy-6-phenyl/methyl-2H-pyrano [3, 2-c] quinoline-2, 5 (6H)-dione. These compound on …
Number of citations: 0 search.proquest.com

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